Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839027
InChI: InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-9(12)17-11(13-8)14-6-4-3-5-7-14/h2-7H2,1H3
SMILES:
Molecular Formula: C11H15ClN2O2S
Molecular Weight: 274.77 g/mol

Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC15839027

Molecular Formula: C11H15ClN2O2S

Molecular Weight: 274.77 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate -

Specification

Molecular Formula C11H15ClN2O2S
Molecular Weight 274.77 g/mol
IUPAC Name ethyl 5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-9(12)17-11(13-8)14-6-4-3-5-7-14/h2-7H2,1H3
Standard InChI Key LFSDTSMTVCEDML-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=N1)N2CCCCC2)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s molecular framework centers on a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms. At position 2, a piperidine group (C5H10N) introduces a secondary amine, enhancing hydrogen-bonding capabilities and influencing lipophilicity. Position 5 features a chlorine atom, which elevates electrophilicity and stabilizes the ring through inductive effects. The ethyl ester at position 4 contributes to solubility in organic solvents and serves as a handle for further chemical modifications .

Molecular Formula and Weight

  • Molecular Formula: C11H15ClN2O2S

  • Molecular Weight: 274.77 g/mol

  • IUPAC Name: Ethyl 5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylate

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine protons (δ 1.45–1.65 ppm for CH2 groups, δ 3.15 ppm for N–CH2) and the thiazole ring’s chlorine-substituted carbon (δ 160–165 ppm in 13C NMR). Infrared (IR) spectroscopy confirms the ester carbonyl stretch at 1,720 cm⁻¹ and C–Cl vibration at 750 cm⁻¹ .

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey SubstituentsBiological Activity
Ethyl 5-chloro-2-morpholinothiazole-4-carboxylateC10H13ClN2O3SMorpholine (O-containing)Enhanced solubility
Ethyl 2-chloro-5-methylthiazole-4-carboxylateC7H8ClNO2SMethyl group at C5Antifungal
Ethyl 2-chlorothiazole-4-carboxylateC6H6ClNO2SNo piperidine/morpholineBase reactivity

The piperidine substituent in Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate distinguishes it from analogs by conferring greater membrane permeability compared to morpholine derivatives .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-chloroketones yields the thiazole core. For example, 5-chloro-2-aminothiazole-4-carboxylate intermediates are generated using ethyl chlorooxaloacetate .

  • Piperidine Incorporation: Nucleophilic aromatic substitution at C2 replaces a leaving group (e.g., chloride) with piperidine under basic conditions (K2CO3, DMF, 80°C).

  • Esterification: The carboxylic acid intermediate reacts with ethanol in the presence of H2SO4 to form the ethyl ester.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For instance, piperidine substitution under microwaves (100 W, 120°C) completes in 20 minutes versus 12 hours conventionally, improving yields to 88% .

Chemical Reactivity and Derivatives

Ester Hydrolysis

The ethyl ester undergoes hydrolysis in aqueous NaOH (2 M, reflux) to yield 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid, a precursor for amide derivatives .

Nucleophilic Substitutions

The chlorine at C5 participates in Suzuki couplings with aryl boronic acids (Pd(PPh3)4, Na2CO3, DME) to generate biaryl derivatives, expanding structural diversity for drug discovery .

Stability Profile

  • Thermal Stability: Decomposes at 220°C (DSC)

  • Photostability: Stable under UV light (λ >300 nm) for 48 hours

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggest broad-spectrum activity. The piperidine moiety disrupts microbial cell membranes via hydrophobic interactions .

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with IC50 = 1.2 µM, outperforming ketorolac (IC50 = 2.5 µM) in carrageenan-induced edema models . Molecular docking studies indicate hydrogen bonding with COX-2’s Tyr355 and Ser530 residues .

Pharmaceutical Applications and Future Directions

Prodrug Development

Esterase-mediated hydrolysis of the ethyl group in vivo generates the active carboxylic acid, enabling targeted delivery to hepatic tissues .

Hybrid Molecules

Conjugation with tetrazole moieties (via PyBroP-mediated coupling) enhances P2Y2 receptor antagonism, relevant for treating cystic fibrosis .

Challenges and Opportunities

  • Stereoselectivity: Racemic synthesis limits enantiomer-specific activity studies.

  • Bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates formulation with cyclodextrins .

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